molecular formula C23H22N4O3S2 B11035799 2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid

2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid

Cat. No.: B11035799
M. Wt: 466.6 g/mol
InChI Key: VLQHRKIUQRYRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can produce more stable forms of the compound .

Scientific Research Applications

2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in critical biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[3-(carbamothioyldiazenyl)-2-hydroxy-6,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-9-yl]methylsulfanyl]benzoic acid

InChI

InChI=1S/C23H22N4O3S2/c1-12-8-15-13(11-32-17-7-5-4-6-14(17)21(29)30)10-23(2,3)27-19(15)16(9-12)18(20(27)28)25-26-22(24)31/h4-10,28H,11H2,1-3H3,(H2,24,31)(H,29,30)

InChI Key

VLQHRKIUQRYRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=S)N)O)(C)C)CSC4=CC=CC=C4C(=O)O

Origin of Product

United States

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